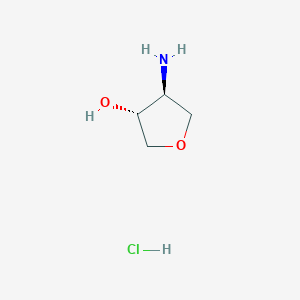

trans-4-Aminotetrahydrofuran-3-ol hydrochloride

説明

Synthesis Analysis

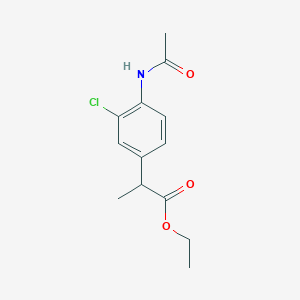

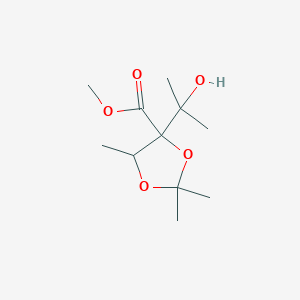

The asymmetric synthesis of trans-4-aminotetrahydrofuran-3-ol derivatives has been successfully achieved through diastereoselective conjugate addition reactions. These methodologies provide a pathway to obtain the desired trans isomers with high diastereomeric and enantiomeric excess, demonstrating the compound's synthetic accessibility and relevance in stereoselective synthesis (Bunnage et al., 2004).

Molecular Structure Analysis

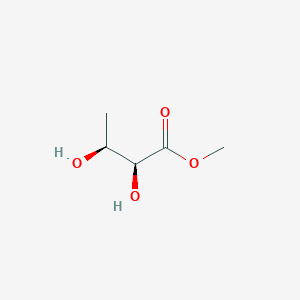

Structural characterization of homochiral homo-oligomers of related furanoid-β-amino acids, including trans-3-aminotetrahydrofuran derivatives, reveals distinct secondary structures influenced by the stereochemistry of the ring heteroatom. These structural insights are crucial for understanding the compound's conformational preferences and potential interactions in complex molecular assemblies (Pandey et al., 2011).

Chemical Reactions and Properties

Trans-4-Aminotetrahydrofuran-3-ol derivatives participate in various chemical reactions, showcasing their reactivity and functional group compatibility. Their involvement in forming complex structures through reactions such as annulation with aldehydes highlights their utility in synthesizing biologically relevant molecules with controlled stereochemistry (Benfatti, de Nanteuil, & Waser, 2012).

科学的研究の応用

Asymmetric Synthesis and Stereoisomers

Trans-4-Aminotetrahydrofuran-3-ol hydrochloride has been utilized in the asymmetric synthesis of stereoisomers. Bunnage et al. (2004) demonstrated the diastereoselective conjugate addition in the synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid, achieving high yields and enantiomeric excesses (Bunnage et al., 2004).

Synthesis and Transformation

Dekaris et al. (2010) explored novel routes to substituted aminotetrahydrofuran derivatives. Their method involved treating 3,6-dihydro-2H-1,2-oxazines with hydrochloric acid, leading to the formation of 4-benzylamino-5-hydroxy furanose derivatives, which are significant for selectin inhibition studies (Dekaris et al., 2010).

Reductive Coupling Processes

Wipf and Manojlovic (2011) developed a method involving the hydrozirconation of allenes and nitriles followed by transmetalation, leading to the production of functionalized homoallylic amines. This process also enabled the creation of 3-aminotetrahydrofurans (Wipf & Manojlovic, 2011).

Structural Characterization and Peptide Synthesis

Giri et al. (2012) focused on the synthesis and structural characterization of homochiral homo-oligomers of cis-/trans-3-aminotetrahydrofuran-2-carboxylic acids, contributing significantly to the understanding of their solution secondary structures (Giri et al., 2012).

DNA/RNA Binding Properties

Sriwarom et al. (2015) synthesized and examined the DNA/RNA binding properties of conformationally constrained Pyrrolidinyl PNA with a tetrahydrofuran backbone deriving from deoxyribose. This study highlighted the potential of these compounds in biomolecular interactions (Sriwarom et al., 2015).

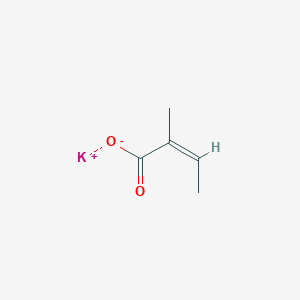

Iron-catalyzed Annulation

Benfatti, de Nanteuil, and Waser (2012) introduced a method for the [3 + 2] annulation of donor-acceptor aminocyclopropanes with aldehydes, catalyzed by iron trichloride. This process offers a stereoselective and atom economic access to valuable 2-aminotetrahydrofurans, important in the synthesis of RNA and DNA (Benfatti, de Nanteuil, & Waser, 2012).

Safety And Hazards

特性

IUPAC Name |

(3R,4S)-4-aminooxolan-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDDJSOAVIFVIH-MMALYQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CO1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60739905 | |

| Record name | (3R,4S)-4-Aminooxolan-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-4-aminotetrahydrofuran-3-ol hydrochloride | |

CAS RN |

215940-96-8, 190792-71-3 | |

| Record name | 3-Furanol, 4-aminotetrahydro-, hydrochloride (1:1), (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215940-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4S)-4-Aminooxolan-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4S)-4-aminooxolan-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-3-[2-(tert-butoxycarbonylamino)ethyl]urea](/img/structure/B1145451.png)